![molecular formula C20H14FN3O3S B2879426 N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-07-7](/img/structure/B2879426.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

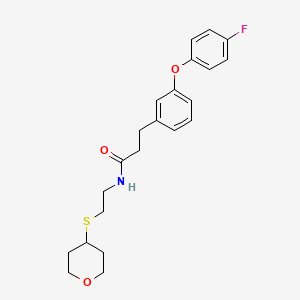

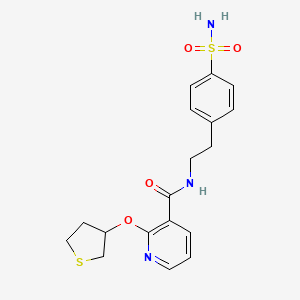

The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a benzodioxole, a fluorophenyl group, an imidazothiazole, and a carboxamide group. These groups could potentially give the compound a variety of interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzodioxole could be formed via a condensation reaction of a catechol and a halomethane . The imidazothiazole and carboxamide groups could be introduced in later steps, possibly through reactions involving suitable precursors .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzodioxole and imidazothiazole rings would likely contribute to the rigidity of the molecule, while the fluorophenyl and carboxamide groups could be involved in various interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzodioxole and imidazothiazole rings might be relatively stable under many conditions, while the carboxamide group could potentially be involved in various reactions, such as hydrolysis or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, which might affect its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen

Antiproliferative and DNA Binding Properties

Research has shown that compounds bearing structural similarities to N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide exhibit strong antiproliferative activities against human cancer cell lines. These compounds, particularly those with benzothiazole and benzimidazole units, have been evaluated for their capacity to bind to DNA and their selective cytotoxicity towards cancer cells, including HeLa cells. Their mechanism of action includes DNA groove binding and topoisomerase inhibition, indicating their potential as cancer therapeutics (Cindrić et al., 2017).

Angiotensin II Receptor Antagonism

Compounds structurally related to this compound have been investigated for their role as angiotensin II (AII) receptor antagonists. This research led to the discovery of potent, orally active antihypertensives, highlighting the chemical scaffold's potential in the development of new cardiovascular drugs (Carini et al., 1991).

Fluorescent Sensors for Metal Ions

The chemical framework of this compound has been utilized to develop fluorescent sensors. These sensors are capable of detecting metal ions such as Al3+ and Zn2+ with high sensitivity and selectivity, demonstrating the compound's utility in analytical and environmental chemistry (Suman et al., 2019).

Antiulcer Agents

Research into imidazo[1,2-a]pyridines, a class of compounds related to this compound, has led to the synthesis of potential antisecretory and cytoprotective agents for treating ulcers. These compounds have demonstrated efficacy in preclinical models, indicating their potential in gastroenterology (Starrett et al., 1989).

Antiviral Drug Discovery

The compound's structural class has been implicated in antiviral drug discovery efforts, focusing on novel therapeutic strategies for treating viral infections. This includes the development of compounds targeting specific viral enzymes or receptors, underscoring the versatility of this chemical scaffold in medicinal chemistry (De Clercq, 2009).

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. This could include studies to determine its biological activity and potential applications in fields such as medicinal chemistry .

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound is structurally similar to other molecules that have been used for the detection of carcinogenic heavy metals , suggesting that it may interact with similar targets

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its potential role in detecting heavy metals , it may be involved in pathways related to metal ion homeostasis or detoxification

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its potential role in detecting heavy metals , it may induce changes in cellular function or viability in response to heavy metal exposure

Action Environment

The action of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions. For example, the efficacy and stability of the compound could potentially be affected by the presence of heavy metals in the environment

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O3S/c21-14-4-2-13(3-5-14)15-9-24-16(10-28-20(24)23-15)19(25)22-8-12-1-6-17-18(7-12)27-11-26-17/h1-7,9-10H,8,11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTCCXIFVPWHMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2879343.png)

![5-[(2-Fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2879348.png)

![1,3,3a,4,6,6a-Hexahydrofuro[3,4-c]pyrrol-5-yl-(5-bromopyridin-3-yl)methanone](/img/structure/B2879351.png)

![2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2879355.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2879356.png)

![2-(3,4-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2879357.png)

![1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)